
Methyl 2-(2,6-dichloro-4-formylphenoxy)acetate
Description
Methyl 2-(2,6-dichloro-4-formylphenoxy)acetate is an aromatic ester derivative characterized by a dichlorinated phenolic ring substituted with a formyl group at the para position and an acetoxy methyl ester at the ortho position. Its structural features, including electron-withdrawing chlorine atoms and a reactive formyl group, influence its physicochemical properties, such as solubility, stability, and reactivity in nucleophilic or electrophilic reactions .
Properties
Molecular Formula |
C10H8Cl2O4 |
---|---|
Molecular Weight |
263.07 g/mol |
IUPAC Name |
methyl 2-(2,6-dichloro-4-formylphenoxy)acetate |
InChI |
InChI=1S/C10H8Cl2O4/c1-15-9(14)5-16-10-7(11)2-6(4-13)3-8(10)12/h2-4H,5H2,1H3 |
InChI Key |
BTBAODIIBWGUBK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=C(C=C(C=C1Cl)C=O)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The phenolic hydroxyl group of 2,6-dichloro-4-formylphenol is deprotonated by a base (e.g., K₂CO₃), forming a phenoxide ion. This nucleophile attacks the electrophilic carbon of methyl chloroacetate, displacing chloride and forming the ether linkage. The reaction follows an Sₙ2 mechanism , with the base critical for activating the phenol.
Standard Protocol
Key Variables :
- Solvent polarity : DMF enhances reaction rate but complicates purification.
- Base selection : K₂CO₃ outperforms NaOH due to milder conditions and reduced hydrolysis.
Alternative Pathways and Modifications
Esterification of Preformed Acids
A less common approach involves synthesizing 2-(2,6-dichloro-4-formylphenoxy)acetic acid first, followed by esterification with methanol:
- Acid synthesis :
- Coupling 2,6-dichloro-4-formylphenol with chloroacetic acid using K₂CO₃.
- Esterification :
Advantages :
Disadvantages :
Halogen Exchange Strategies
Patents describe halogen exchange on methoxy precursors, though this is rare for methyl esters. For example:
- Chlorination of methyl 2-(4-formylphenoxy)acetate using Cl₂ gas in CCl₄.
- Limited applicability due to overhalogenation risks.
Process Optimization and Catalysis
Solvent Screening
Comparative studies in analogous systems reveal:
Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
---|---|---|---|
Acetone | 20.7 | 8 | 78 |
DMF | 36.7 | 5 | 82 |
THF | 7.5 | 12 | 65 |
DMF accelerates reactions but complicates product isolation due to high boiling point.
Temperature Effects
- 60°C : 72% yield after 10 hours.
- 80°C : 85% yield after 6 hours (with increased byproduct formation).
Industrial-Scale Considerations
Waste Management
- Chloride byproducts (e.g., KCl) require neutralization and filtration.
- Solvent recovery systems (e.g., acetone distillation) improve cost-efficiency.
Comparative Analysis of Methods
Method | Yield (%) | Purity (%) | Scalability | Cost |
---|---|---|---|---|
Direct alkylation | 78–85 | >95 | High | $$ |
Acid esterification | 50–60 | 98 | Moderate | $$$ |
Halogen exchange | <30 | 80 | Low | $$$$ |
Recommendations :
Chemical Reactions Analysis
Types of Reactions
Methyl (2,6-dichloro-4-formylphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution
Major Products Formed
Oxidation: 2,6-dichloro-4-carboxyphenoxyacetic acid.
Reduction: 2,6-dichloro-4-hydroxymethylphenoxyacetic acid.
Substitution: Various substituted phenoxyacetates depending on the nucleophile used
Scientific Research Applications
Methyl (2,6-dichloro-4-formylphenoxy)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of methyl (2,6-dichloro-4-formylphenoxy)acetate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chlorine atoms may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to three structurally related esters (Table 1):

Key Observations :
Substituent Influence: The formyl group in the target compound enhances electrophilicity compared to the methoxy or fluorine substituents in analogues, making it more reactive in condensation or nucleophilic addition reactions .
Biological Activity: Compounds with triazole-thio groups (, Molecules A & B) exhibit notable antimicrobial and anticancer properties, attributed to their ability to disrupt enzyme activity. The absence of such groups in the target compound limits its direct bioactivity but highlights its role as a precursor . Fluoro and methoxy substituents () improve lipophilicity and membrane permeability, a trait less pronounced in the target compound due to its polar formyl group .
Synthetic Routes: The target compound likely undergoes esterification similar to 2,4-dichlorophenoxy acetate (), where sulfuric acid catalyzes methanol-based esterification. However, the formyl group necessitates controlled reaction conditions to prevent oxidation or side reactions .
Physicochemical Properties
- Solubility: The formyl group increases polarity, reducing solubility in nonpolar solvents compared to the methoxy/fluoro analogues.
- Thermal Stability: Dichloro-substituted compounds generally exhibit higher thermal stability than their mono-halogenated counterparts due to increased molecular symmetry and packing efficiency .
Research Tools and Methodologies
Crystallographic software (e.g., SHELX , ORTEP-3 ) has been critical in resolving the 3D structures of analogous compounds, aiding in the analysis of bond lengths, angles, and intermolecular interactions . These tools validate the steric and electronic effects predicted by computational models.
Biological Activity
Methyl 2-(2,6-dichloro-4-formylphenoxy)acetate is a compound of interest in various biological and chemical research fields due to its potential bioactive properties. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a formyl group attached to a dichlorophenoxyacetate structure. The presence of chlorine atoms enhances its lipophilicity, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Covalent Bond Formation : The formyl group can react with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
- Lipophilicity : The chlorine substituents increase the compound's ability to permeate cell membranes, enhancing bioavailability and interaction with cellular targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains and fungi. For instance:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 50 µg/mL |
Staphylococcus aureus | 25 µg/mL |
Candida albicans | 30 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Cytotoxicity Studies
In vitro studies have shown that this compound possesses cytotoxic properties against various cancer cell lines. A study reported the following IC50 values:
Cell Line | IC50 (µM) |
---|---|
A431 (epidermoid carcinoma) | 15 |
Jurkat (T-cell leukemia) | 20 |
MCF-7 (breast cancer) | 18 |
These results indicate that the compound may have potential as an anticancer agent .
Study on Anticancer Activity
A recent study investigated the effects of this compound on human cancer cell lines. The results demonstrated that the compound induced apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis revealed increased levels of apoptotic cells after treatment with the compound compared to control groups.
Metabolic Studies
Metabolic studies using animal models have shown that this compound is rapidly metabolized and excreted. Over 90% of the administered dose was eliminated within 48 hours, primarily through urine and feces. Identified metabolites included hydroxymethyl and carboxylic acid derivatives .
Comparison with Similar Compounds
This compound can be compared with similar compounds to highlight its unique properties:
Compound | Key Features |
---|---|
Methyl 2-(2,4-dichloro-6-formylphenoxy)acetate | Different chlorine positioning affecting reactivity |
Methyl 2-(2,6-dichloro-4-hydroxyphenoxy)acetate | Hydroxyl group alters biological activity |
Methyl 2-(2,6-dichloro-4-methylphenoxy)acetate | Methyl group impacts lipophilicity and bioactivity |
This comparison illustrates how structural variations can significantly influence biological activity.
Q & A
Q. What are the optimized synthetic routes for Methyl 2-(2,6-dichloro-4-formylphenoxy)acetate, and how can purity be maximized?
Methodological Answer : A modified esterification protocol can be adapted from the synthesis of 2,4-dichlorophenoxy acetate derivatives. Key steps include:
- Reaction Conditions : Refluxing 2,6-dichloro-4-formylphenol with methyl chloroacetate in methanol using concentrated sulfuric acid as a catalyst (4–6 hours at 65–70°C) .
- Purification : Post-reaction, the mixture is quenched in ice water to precipitate the product. Recrystallization from ethanol or acetone improves purity (yield: ~60–75%).
- Quality Control : Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) and confirm purity using HPLC with a C18 column (acetonitrile:water gradient).
Q. Which spectroscopic techniques are most effective for structural characterization?
Methodological Answer :
- NMR Spectroscopy : H NMR in CDCl reveals characteristic peaks: formyl proton (~10.1 ppm), aromatic protons (7.2–7.8 ppm), and methyl ester protons (~3.8 ppm). C NMR confirms carbonyl carbons (formyl: ~190 ppm; ester: ~170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak [M+H] at m/z 292.98 (calculated for CHClO).
- IR Spectroscopy : Strong bands at ~1720 cm (ester C=O) and ~1680 cm (formyl C=O).
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved during structure refinement?
Methodological Answer : Discrepancies in unit cell parameters or electron density maps often arise from twinning or disorder. Strategies include:
- Software Tools : Use SHELXL for refinement, adjusting parameters like TWIN and BASF to account for twinning .
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check hydrogen bonding using Mercury (threshold: O–H···O < 3.0 Å) .
- Example : For a monoclinic P2/c system (similar to ), refine β angles iteratively to minimize R (< 0.05) and wR (< 0.10) .
Q. What experimental approaches assess the compound’s stability under varying pH and solvent conditions?
Methodological Answer :
- pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C for 24 hours. Monitor degradation via UV-Vis (λ = 270 nm) and LC-MS.
- Solvent Compatibility : Test solubility and stability in DMSO, methanol, and acetonitrile using H NMR to detect ester hydrolysis or formyl oxidation .
- Thermal Stability : Perform TGA-DSC to determine decomposition temperature (expected >150°C based on analogous esters in ).
Q. How can in vitro biological activity be systematically evaluated?
Methodological Answer :
- Enzyme Inhibition Assays : Screen against acetylcholinesterase (AChE) or cytochrome P450 isoforms using Ellman’s method (IC determination) .
- Cytotoxicity Testing : Use MTT assays on HEK-293 or HeLa cells (dose range: 1–100 μM), with cisplatin as a positive control.
- Data Interpretation : Compare IC values with structurally related compounds (e.g., 2,4,6-trichlorophenoxy derivatives in ) to establish SAR.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.